Stereochemical Configuration: (2R) vs. (2S) Enantiomer
The target compound is specified as the (2R)-stereoisomer. While the (S)-enantiomer possesses identical chemical formula and molecular weight (C6H18Cl2N2; 189.13 g/mol), it exhibits opposite optical rotation. Substitution with the (S)-enantiomer or the racemic mixture (CAS 63732-18-3) will invert or dilute the desired stereochemical outcome in asymmetric syntheses. High-strength direct comparative data (e.g., specific rotation values) for the dihydrochloride salt of the (R)-enantiomer is not readily available in public databases, limiting a direct quantitative comparison of optical activity under standardized conditions .
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (2R)-configuration |
| Comparator Or Baseline | (2S)-configuration |
| Quantified Difference | Opposite stereochemistry |
| Conditions | Vendor specification (Enamine, Sigma-Aldrich) |
Why This Matters
Ensures the correct stereochemical outcome in asymmetric synthesis; using the wrong enantiomer would yield the undesired enantiomeric product.
